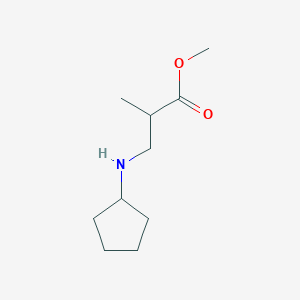![molecular formula C11H16N2O2 B6352582 Methyl 2-methyl-3-[(pyridin-2-ylmethyl)amino]propanoate CAS No. 1154917-04-0](/img/structure/B6352582.png)
Methyl 2-methyl-3-[(pyridin-2-ylmethyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-methyl-3-[(pyridin-2-ylmethyl)amino]propanoate” is a chemical compound . It has an empirical formula of C9H12N2O2 and a molecular weight of 180.20 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(OC)CCNC1=NC=CC=C1 . This indicates that the compound contains a pyridine ring attached to a propanoate group via a methylamino linkage . Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 180.20 .Aplicaciones Científicas De Investigación
Chemical Structure and Reactivity
Methyl 2-methyl-3-[(pyridin-2-ylmethyl)amino]propanoate serves as a critical intermediate in the synthesis of various heterocyclic compounds due to its unique chemical structure and reactivity. This compound is used as a building block for creating a wide range of heterocyclic molecules, including but not limited to pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its versatility in chemical reactions stems from its reactive sites, which allow for the incorporation into diverse chemical frameworks, thereby facilitating the development of novel compounds with potential biological and pharmacological activities (Gomaa & Ali, 2020).
Biodegradable Polymers
Research on biodegradable polymers has identified this compound as a potential monomer in the synthesis of polymeric materials. These materials are designed for specific applications in tissue engineering, where they can be used to create scaffolds that support cell growth and tissue regeneration. The degradation rate of these polymers can be finely tuned, making them suitable for various biomedical applications, from drug delivery systems to temporary implants that degrade in the body over time (Bhaw-Luximon et al., 2014).
Drug Delivery Systems
In the field of drug delivery, this compound has been explored for its potential in creating novel nanocarriers. These carriers are designed to encapsulate therapeutic agents, protecting them from degradation before reaching their target site in the body. The compound's chemical structure allows for the modification of the carrier's surface properties, enhancing drug solubility, and enabling controlled release mechanisms. This approach aims to improve the efficacy and safety profiles of drugs by optimizing their pharmacokinetic properties and reducing side effects (Jouyban et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-methyl-3-(pyridin-2-ylmethylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(11(14)15-2)7-12-8-10-5-3-4-6-13-10/h3-6,9,12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNYSGBLPGDYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CC=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6352507.png)
![Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352515.png)
![Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95%](/img/structure/B6352517.png)
![Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352523.png)
![Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6352527.png)
![Methyl 2-methyl-3-[(pentan-3-yl)amino]propanoate; 95%](/img/structure/B6352529.png)

![Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate](/img/structure/B6352543.png)
![Methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate](/img/structure/B6352550.png)
![Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate](/img/structure/B6352556.png)
![Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6352562.png)
![Methyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B6352578.png)
![Methyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6352583.png)
![Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate; 95%](/img/structure/B6352594.png)